molecular formula C24H21N5O3 B6552438 2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040652-07-0

2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552438
CAS No.: 1040652-07-0
M. Wt: 427.5 g/mol
InChI Key: MYXAMQWGAPAEDR-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This bicyclic system is substituted at position 2 with a 4-ethylphenyl group and at position 5 with a methyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety. The oxadiazole ring is a five-membered heterocycle known for its electron-deficient properties, which enhance metabolic stability and bioavailability in medicinal chemistry contexts . The 4-methoxyphenyl substituent on the oxadiazole may contribute to π-π stacking interactions, while the ethyl group on the phenyl ring at position 2 could modulate lipophilicity .

Synthesis of such compounds typically involves multi-step protocols, including cyclocondensation and functionalization via one-pot reactions (e.g., three-component cycloadditions) . Structural elucidation relies on spectral techniques such as NMR, IR, and mass spectrometry, as demonstrated for analogous pyrazolo-pyrazinones .

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-3-16-4-6-17(7-5-16)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-32-22)18-8-10-19(31-2)11-9-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAMQWGAPAEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. Structurally complex, this compound features a pyrazolo[1,5-a]pyrazin core substituted with various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of approximately 396.45 g/mol. The presence of an ethylphenyl group and a methoxyphenyl group suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H24N4O3
Molecular Weight396.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that the compound may exhibit anti-inflammatory and antioxidant properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity

Research indicates that compounds with similar structures often exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazolo[1,5-a]pyrazin have shown promising results in inhibiting COX enzymes:

  • In vitro studies demonstrated that related compounds had IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

Antioxidant Activity

Antioxidant assays have revealed that the compound may also possess free radical scavenging capabilities. This activity is crucial for mitigating oxidative stress-related damage in cells and tissues.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on COX Inhibition : A recent investigation reported that certain pyrazole derivatives exhibited selective COX-II inhibition with reduced ulcerogenic effects compared to traditional NSAIDs . The study highlighted the potential for developing safer anti-inflammatory medications.
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of related compounds demonstrated their ability to reduce oxidative stress markers in cellular models . This suggests a protective role against diseases associated with oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related derivatives:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups Reference
2-(4-ethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one 4-ethylphenyl 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl Oxadiazole, methoxy, ethylphenyl Target
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 3-chloro-4-ethoxyphenyl 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl Oxazole, chloro, ethoxy
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 4-chlorophenyl 3,4-dimethoxyphenethyl Chlorophenyl, dimethoxy
5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7(4H)-one Phenyl 4-methoxyphenyl Pyrimidinone, methoxy

Key Observations :

Core Heterocycle : The pyrazolo[1,5-a]pyrazin-4-one core is structurally distinct from pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., MK66) due to the nitrogen arrangement, affecting electron distribution and binding affinity .

Substituent Effects: The 4-ethylphenyl group at position 2 in the target compound enhances lipophilicity compared to the 4-chlorophenyl group in , which may influence membrane permeability. The oxadiazole moiety in the target compound provides greater metabolic stability than the oxazole in , as oxadiazoles resist enzymatic degradation . The 4-methoxyphenyl group on the oxadiazole may improve solubility relative to non-polar substituents like methyl .

Analytical Characterization
  • LCMS and Molecular Networking : As in , high-resolution MS/MS and molecular networking could dereplicate the target compound by comparing fragmentation patterns with libraries.
  • Chromatographic Behavior: Carbon nanotube (CNT)-based columns show strong affinity for aromatic compounds, suggesting the target compound’s retention time would correlate with its π-conjugated systems .

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